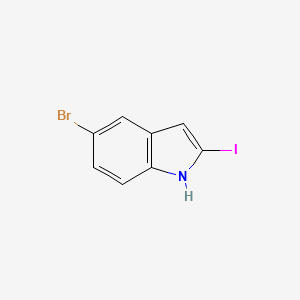

5-bromo-2-iodo-1H-indole

Description

Significance of Halogenated Indoles in Organic Synthesis and Materials Science

Halogenated indoles are a critically important class of molecules, serving as versatile building blocks in organic synthesis and as key components in the development of advanced materials. acs.orgsci-hub.se The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the indole (B1671886) ring dramatically influences the molecule's reactivity, providing synthetic chemists with strategic tools for molecular construction. sci-hub.se These halogen substituents act as reactive handles for a plethora of metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. acs.org This capability allows for the straightforward formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly functionalized and complex indole derivatives that would be difficult to access otherwise. acs.org

The regioselectivity of halogenation on the indole core can be controlled through various strategies, including the use of specific halogenating agents, directing groups, or electrochemical methods, allowing for the targeted synthesis of 2-halo, 3-halo, and other specifically substituted indoles. sci-hub.sersc.orgorganic-chemistry.org For instance, copper-mediated C-2 chlorination can be achieved with high regioselectivity by employing a removable pyrimidyl directing group on the indole nitrogen. rsc.org

In the realm of materials science, halogenation is a powerful strategy for modulating the electronic and photophysical properties of indole-based materials. researchgate.netacs.org The presence of halogens can influence molecular packing in the solid state through halogen bonding, a noncovalent interaction that has gained significant attention for its utility in crystal engineering and the design of functional materials like liquid crystals and gels. acs.org By altering the type and position of the halogen atom, researchers can fine-tune the properties of organic semiconductors, dyes, and polymers for applications in electronics and photonics. researchgate.net

Overview of 5-Bromo-2-iodo-1H-indole as a Versatile Synthetic Scaffold

Among the vast family of halogenated indoles, this compound emerges as a particularly valuable and versatile synthetic intermediate. Its structure is characterized by the presence of two different halogen atoms, bromine and iodine, at distinct positions on the indole core. synquestlabs.comsigmaaldrich.com This dihalogenated pattern offers differential reactivity, a feature highly prized in organic synthesis for sequential and site-selective functionalization.

The carbon-iodine bond is generally more reactive and susceptible to cleavage in transition-metal-catalyzed cross-coupling reactions compared to the carbon-bromine bond. This reactivity difference allows chemists to selectively introduce a substituent at the C2 position via a coupling reaction while leaving the bromine atom at the C5 position intact for a subsequent, different transformation. This stepwise functionalization strategy opens a pathway to a wide array of complex, polysubstituted indole derivatives that are of significant interest in medicinal chemistry and drug discovery. The presence of both bromine and iodine atoms enhances the molecule's utility as a building block for creating diverse molecular libraries.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 1572177-90-2 synquestlabs.comsigmaaldrich.comapolloscientific.co.uk |

| Molecular Formula | C₈H₅BrIN synquestlabs.comuni.lu |

| Molecular Weight | 321.94 g/mol synquestlabs.comnih.gov |

| InChI Key | JQUUQZLPRJUXLS-UHFFFAOYSA-N sigmaaldrich.comuni.lu |

| Canonical SMILES | C1=CC2=C(C=C1Br)NC(=C2)I nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-iodo-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUUQZLPRJUXLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 2 Iodo 1h Indole

Direct Halogenation Approaches to the Indole (B1671886) Nucleus

Direct halogenation of the indole core is a primary method for the synthesis of halogenated indoles. This approach involves the sequential introduction of bromine and iodine onto the indole ring system. The success of these methods hinges on controlling the regioselectivity of the electrophilic substitution reactions, as the indole nucleus has multiple reactive sites.

Regioselective Bromination Strategies

The synthesis of 5-bromo-2-iodo-1H-indole typically commences with the regioselective bromination of the indole molecule at the C5 position. Direct bromination of indole often leads to a mixture of products, with the C3 position being the most nucleophilic and kinetically favored site for electrophilic attack. Therefore, strategies are employed to direct the bromination to the C5 position of the benzene (B151609) portion of the indole ring.

One common strategy involves the protection of the more reactive pyrrole (B145914) ring positions. For instance, the C2 and C3 positions can be blocked to steer the electrophilic substitution to the C5 position. A multi-step procedure has been developed that involves the initial sulfonation of indole at the C2 position, followed by acetylation of the nitrogen atom. This protects the pyrrole ring and deactivates it towards electrophilic attack. Subsequent bromination with elemental bromine then occurs selectively at the C5 position. nih.govorganic-chemistry.org The protecting groups are then removed under basic conditions to yield 5-bromo-1H-indole. nih.govorganic-chemistry.org

Another approach to achieve C5-selectivity is through a "clean bromination" of N-acetylindoline, which is obtained by the hydrogenation and subsequent acetylation of indole. researchgate.net This method alters the electronic properties of the indole system, favoring bromination on the benzene ring. Oxidative dehydrogenation then restores the indole aromaticity. researchgate.net More recent advancements have focused on developing simpler, one-step methods for the C5-selective bromination of certain indole alkaloids, which could potentially be adapted for simpler indole systems. researchgate.netresearchgate.net

Table 1: Selected Methods for the Synthesis of 5-Bromo-1H-indole

| Starting Material | Reagents and Conditions | Yield | Reference |

|---|---|---|---|

| Indole | 1. NaHSO₃, H₂O, EtOH; 2. Ac₂O; 3. Br₂, H₂O, 0-5°C; 4. NaOH | 61% (overall) | nih.gov |

| Indole | 1. H₂, Metal catalyst; 2. Acetylation; 3. Bromination; 4. Deacetylation; 5. Oxidative Dehydrogenation | - | researchgate.net |

| 1-Pivaloyl-1H-indole | DBU, H₂O, THF | - | chemicalbook.com |

Direct Iodination Protocols, including C2-H Direct Iodination

With 5-bromo-1H-indole as the substrate, the next step is the introduction of an iodine atom at the C2 position. The direct C2-iodination of indoles can be challenging due to the higher reactivity of the C3 position. However, various methods have been developed to achieve C2-selective halogenation.

One effective method for the iodination of the C2 position involves the use of N-iodosuccinimide (NIS) as the iodinating agent. organic-chemistry.orgcommonorganicchemistry.comcolab.ws The reaction conditions can be tuned to favor C2 iodination. For N-protected indoles, the use of NIS in a suitable solvent can lead to the desired 2-iodo derivative. In the context of synthesizing this compound, the reaction would be performed on 5-bromo-1H-indole. The nitrogen of the 5-bromo-1H-indole can be protected, for example with a tosyl or benzyl group, to enhance the stability and solubility of the substrate and to influence the regioselectivity of the iodination.

Alternatively, methods using iodine monochloride (ICl) have been reported for the iodination of indoles. researchgate.net While ICl typically iodinates at the C3 position for unsubstituted indoles, for indoles with a substituent at C3, iodination can be directed to the C2 position. researchgate.net Therefore, temporary protection or substitution at C3 of 5-bromo-1H-indole could be a viable strategy to direct the iodination to the C2 position.

A study on the direct iodination of indoles reported that 5-bromoindole (B119039) undergoes iodination at the C3 position when treated with ICl in the presence of Celite. researchgate.net To achieve the desired 2-iodo substitution, one would need to employ a strategy that blocks the C3 position or utilizes conditions that kinetically or thermodynamically favor C2 attack.

Combined Halogenation Pathways

A combined halogenation pathway would ideally involve a one-pot or sequential addition of brominating and iodinating reagents to the indole substrate to yield this compound without the isolation of the monohalogenated intermediate. While a specific one-pot synthesis for this exact molecule is not prominently reported, such a process is conceptually feasible.

A plausible sequential approach would involve the initial C5-bromination of indole under conditions that allow for a subsequent in-situ C2-iodination. For example, after the formation of 5-bromo-1H-indole, the reaction conditions could be altered (e.g., change of solvent, addition of a catalyst or a different halogenating agent) to promote the iodination at the C2 position. This would require careful control of the stoichiometry of the halogenating agents and the reaction parameters to avoid the formation of polyhalogenated byproducts.

Transition-Metal-Catalyzed Synthesis of this compound

Transition-metal catalysis offers powerful alternatives for the synthesis of functionalized indoles, often providing high regioselectivity and functional group tolerance.

Palladium-Catalyzed Cyclization and Cross-Coupling Methods

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and can be applied to the construction of the this compound scaffold. One potential strategy is the Larock indole synthesis, which involves the palladium-catalyzed annulation of an alkyne with a substituted aniline. nih.gov To synthesize this compound via this method, a plausible starting material would be 4-bromo-2-iodoaniline. The palladium-catalyzed coupling of this aniline with a suitable alkyne, followed by cyclization, could potentially yield the target molecule.

Another palladium-catalyzed approach is the intramolecular cyclization of a suitably substituted precursor. For instance, a 2-alkynyl-4-bromoaniline derivative could undergo a palladium-catalyzed cyclization to form the 5-bromoindole ring system. osti.govrsc.org Subsequent iodination at the C2 position would then yield the final product. C-H activation is another powerful tool in the palladium-catalyzed functionalization of indoles. nih.govnih.gov A strategy could involve the palladium-catalyzed C2-iodination of a 5-bromoindole derivative.

Table 2: Plausible Palladium-Catalyzed Synthetic Routes

| Precursor(s) | Reaction Type | Catalyst/Reagents | Product |

|---|---|---|---|

| 4-Bromo-2-iodoaniline and an Alkyne | Larock Indole Synthesis | Pd(OAc)₂, Ligand, Base | 5-Bromo-2-substituted-indole |

| 2-Alkynyl-4-bromoaniline | Intramolecular Cyclization | Pd(II) catalyst | 5-Bromo-2-substituted-indole |

| 5-Bromo-1H-indole | C-H Iodination | Pd(OAc)₂, I₂/PhI(OAc)₂ | This compound |

Copper-Mediated Synthetic Routes

Copper-catalyzed reactions also provide viable pathways for indole synthesis. The Castro-Stephens reaction, which involves the coupling of a cuprous acetylide with an aryl iodide, is a classic method for forming carbon-carbon bonds. researchgate.net A modification of this, the Sonogashira coupling followed by a copper-catalyzed cyclization, could be employed. Starting with 4-bromo-2-iodoaniline, a Sonogashira coupling with a terminal alkyne would yield a 2-alkynyl-4-bromoaniline, which could then undergo a copper-catalyzed intramolecular cyclization to form the 5-bromoindole ring. researchgate.net

More contemporary copper-catalyzed methods involve tandem reactions. For example, a one-pot copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling could be envisioned. organic-chemistry.org This would involve the reaction of a suitably substituted aryl iodide with an enamine. The synthesis of multisubstituted indoles through copper-catalyzed sequential Chan-Lam N-arylation and cross-dehydrogenative coupling reactions has also been reported, showcasing the versatility of copper catalysis in constructing the indole core. nih.gov

Table 3: Plausible Copper-Mediated Synthetic Routes

| Precursor(s) | Reaction Type | Catalyst/Reagents | Product |

|---|---|---|---|

| 4-Bromo-2-iodoaniline and a Cuprous Acetylide | Castro-Stephens Reaction | Cu(I) | 5-Bromo-2-substituted-indole |

| 2-Alkynyl-4-bromoaniline | Intramolecular Cyclization | CuI | 5-Bromo-2-substituted-indole |

| Aryl Iodide and Enamine | Tandem Ullmann/CDC | CuI, Ligand, Base | Multisubstituted Indole |

Novel and Green Synthetic Approaches

Recent advancements in organic synthesis have emphasized the development of environmentally benign and efficient methods. These principles are particularly relevant to the synthesis of functionalized heterocycles like this compound.

Transition metal-free catalysis has emerged as a powerful strategy to avoid the cost, toxicity, and environmental impact associated with metal catalysts. nih.gov For the synthesis of this compound, a metal-free approach would typically involve the sequential halogenation of the indole core.

A plausible metal-free route would begin with the bromination of indole at the C5 position, followed by iodination at the C2 position. The C2-iodination of a pre-existing 5-bromoindole scaffold can be achieved using various metal-free reagents. Hypervalent iodine reagents, such as (diacetoxyiodo)benzene, have been successfully employed for the regioselective C2-acetoxylation and subsequent oxidation of N-substituted indoles, indicating their potential for functionalization at the C2 position. researchgate.net Furthermore, molecular iodine in the presence of an oxidizing agent can facilitate the direct C-H iodination of indoles. researchgate.net

Light-driven, metal-free protocols also offer a green alternative. The photochemical activity of halogen-bonded complexes, formed between a donor molecule and an iodo-reagent, can generate reactive radical species capable of C2-alkylation of indoles, a principle that could be extended to C2-iodination. nih.gov

A summary of potential metal-free iodination reagents for the C2-position of 5-bromoindole is presented in Table 1.

| Reagent/System | Potential for C2-Iodination | Key Features |

|---|---|---|

| Molecular Iodine (I₂) with an Oxidant | High | Direct C-H functionalization, requires careful control of stoichiometry and reaction conditions to ensure regioselectivity. |

| N-Iodosuccinimide (NIS) | High | Commonly used for electrophilic iodination of electron-rich heterocycles. |

| (Diacetoxyiodo)benzene | Moderate | Can mediate C2-functionalization, though may require subsequent conversion to the iodide. researchgate.net |

| Photochemical Halogen-Bonding Complex | Potential | Green, light-driven method, demonstrated for C2-alkylation and potentially adaptable for iodination. nih.gov |

Electrosynthesis is increasingly recognized as a green and sustainable tool in organic chemistry, often obviating the need for chemical oxidants and reductants. nih.gov Electrochemical methods have been successfully applied to the halogenation of indoles. researchgate.net

The synthesis of this compound via an electrochemical approach could be envisioned as a stepwise process. First, the electrochemical bromination of indole can be achieved. Subsequently, the resulting 5-bromoindole could undergo electrochemical iodination. The regioselectivity of these halogenations can be controlled by the reaction conditions, including the electrolyte, solvent, and electrode material. mdpi.com For instance, an electron-withdrawing group on the nitrogen of the indole can direct halogenation to the C2 position. researchgate.net

A proposed mechanism for the electrochemical halogenation of an indole involves the anodic oxidation of a halide ion to generate a reactive halogenating species, which then undergoes electrophilic aromatic substitution with the indole ring. mdpi.com The umpolung of bromide ions under electrochemical conditions has been demonstrated for the C-H bromination of indoles. mdpi.com

Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants in immiscible phases, often leading to milder reaction conditions, increased reaction rates, and improved yields. crdeepjournal.org PTC has been employed in the synthesis of 5-bromo-isatin derivatives, which are closely related to 5-bromoindoles. researchgate.netacs.org The N-alkylation of 5-bromoisatin (B120047) using allyl bromide in the presence of a phase-transfer catalyst like tetra-n-butylammonium bromide has been reported. researchgate.net

While a direct PTC method for the synthesis of this compound is not prominently described, the principles of PTC could be applied to the synthesis of the 5-bromoindole precursor. For instance, the bromination of indole under biphasic conditions could be facilitated by a phase-transfer catalyst, potentially improving the efficiency and selectivity of the reaction. Following the synthesis of 5-bromoindole, a subsequent iodination step would be necessary to obtain the final product.

Control of Regioselectivity and Stereoselectivity in Synthesis

The synthesis of this compound requires precise control over the regioselectivity of two distinct halogenation reactions. The indole nucleus has multiple reactive sites, with the C3 position being the most nucleophilic, followed by the C2, and then positions on the benzene ring. thieme-connect.com

To achieve the desired 5-bromo-2-iodo substitution pattern, a multi-step approach is generally necessary. The initial bromination of indole typically occurs at the C3 position. To direct bromination to the C5 position, the more reactive C2 and C3 positions must be blocked or the reaction conditions tailored to favor substitution on the benzene ring. One strategy involves the use of a directing group on the indole nitrogen. nih.gov For instance, treatment of methyl indole-3-carboxylate with bromine in acetic acid leads to the regioselective formation of methyl 5,6-dibromoindole-3-carboxylate, demonstrating that substitution patterns on the indole ring can influence the position of halogenation. rsc.org

Once 5-bromoindole is obtained, the subsequent iodination needs to be directed to the C2 position. Direct C2-H functionalization of indoles can be challenging but has been achieved through various methods. ccspublishing.org.cnresearchgate.net Palladium-catalyzed C2-alkylation of indoles with α-bromo esters has been reported, showcasing a method for regioselective functionalization at the C2 position. ccspublishing.org.cn Metal-free methods involving hypervalent iodine reagents have also shown promise for C2-functionalization. researchgate.net The presence of an N-protecting group can significantly influence the regioselectivity of halogenation, often favoring substitution at the C2 position. researchgate.net

As this compound is an achiral molecule, stereoselectivity is not a factor in its synthesis.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of the halogenating agents and any catalysts.

For the initial bromination step to form 5-bromoindole, the reaction conditions must be carefully controlled to favor C5-bromination over the more electronically favored C3-bromination. This may involve the use of specific solvent systems or the introduction of a temporary blocking group at the C3 position.

In the subsequent iodination of 5-bromoindole at the C2 position, optimization would focus on achieving high regioselectivity and yield. A data table summarizing the optimization of a hypothetical C2-iodination of 5-bromoindole is presented below, illustrating the systematic approach required.

| Entry | Iodinating Agent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) |

|---|---|---|---|---|---|

| 1 | I₂ (1.1) | CH₂Cl₂ | 25 | 24 | Low (complex mixture) |

| 2 | NIS (1.1) | CH₃CN | 25 | 12 | 45 |

| 3 | NIS (1.1) | DMF | 25 | 12 | 60 |

| 4 | NIS (1.1) | DMF | 50 | 6 | 75 |

| 5 | NIS (1.5) | DMF | 50 | 6 | 72 (with side products) |

This hypothetical data illustrates that solvent choice (DMF being superior to acetonitrile and dichloromethane), temperature (50 °C providing a better yield than 25 °C), and stoichiometry of the iodinating agent are critical factors. An excess of the iodinating agent might lead to the formation of undesired side products. Further optimization could involve screening of different N-protecting groups on the 5-bromoindole starting material, which can significantly impact the regioselectivity and efficiency of the C2-iodination.

Reactivity and Functionalization of 5 Bromo 2 Iodo 1h Indole

Cross-Coupling Reactions at Bromo- and Iodo-Substituted Positions

Transition-metal-catalyzed cross-coupling reactions are paramount for forging new carbon-carbon and carbon-heteroatom bonds on the 5-bromo-2-iodo-1H-indole core. The higher reactivity of the C-I bond compared to the C-Br bond is a cornerstone of its synthetic application, enabling sequential and site-selective modifications.

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is highly effective for the functionalization of haloindoles. nih.gov For this compound, the reaction can be tuned to proceed selectively at the more labile C2-iodo position. By carefully selecting the palladium catalyst, ligands, base, and reaction temperature, an aryl, vinyl, or alkyl group from a boronic acid or ester can be introduced at C2 while leaving the C5-bromo position intact for subsequent transformations.

Studies on dihalo-substituted indoles have demonstrated that Suzuki-Miyaura couplings can be performed with high chemoselectivity. For instance, reactions involving 5-bromo-3-iodoindoles showed that coupling with boronic acids occurs preferentially at the iodo-substituted position. thieme-connect.de This selectivity is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, which facilitates a faster oxidative addition step—the rate-determining step in the catalytic cycle—at the C2 position. libretexts.org Microwave-assisted Suzuki-Miyaura couplings have also been shown to be efficient, often leading to good or excellent yields of 5-arylated products from 5-bromoindole (B119039) derivatives in shortened reaction times. lmaleidykla.lt

| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | Microwave, 100°C, 25-40 min | 5-Aryl-2-iodo-1H-indole derivative | Good to Excellent | lmaleidykla.lt |

| 3-Methoxybenzeneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 70°C | 5-Bromo-2-iodo-3-(3-methoxyphenyl)-1H-indole | 94 | thieme-connect.de |

| 4-Dimethylaminobenzeneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 70-80°C | 5-Bromo-3-(4-dimethylaminophenyl)-1H-indole | 93 | thieme-connect.de |

This table presents illustrative data from related dihaloindole systems to demonstrate the principles of selective Suzuki-Miyaura coupling.

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for introducing alkynyl moieties onto the indole (B1671886) nucleus. wikipedia.orgresearchgate.net This reaction is instrumental in synthesizing conjugated systems and has been applied to complex natural products and pharmaceuticals. wikipedia.org

In the context of this compound, the Sonogashira coupling exhibits excellent chemoselectivity for the C2-iodo position. The reaction conditions can be controlled to facilitate C-C bond formation exclusively at the C2 position, yielding 5-bromo-2-alkynyl-1H-indoles. These products retain the bromine atom at the C5 position, which serves as a handle for further diversification through a second, different cross-coupling reaction, such as a subsequent Sonogashira or Suzuki coupling. thieme-connect.de This sequential coupling strategy allows for the controlled, stepwise construction of highly functionalized indole derivatives. thieme-connect.de

| Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 70°C | 5-Bromo-2-alkynyl-1H-indole | High | thieme-connect.de |

| Phenylacetylene | Palladium/Copper | Amine | Not Specified | Room Temperature | 5-Bromo-2-(phenylethynyl)-1H-indole | Up to 99 | |

| Propargyl alcohol | Palladium/Copper | Not Specified | Not Specified | Not Specified | 3-(5-Bromo-1H-indol-2-yl)prop-2-yn-1-ol | High |

This table presents illustrative data from related haloindole systems to demonstrate the principles of selective Sonogashira coupling.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction is highly valuable for C-C bond formation and demonstrates excellent trans selectivity. organic-chemistry.org For substrates like this compound, the Heck reaction can be directed to the C2 position due to the greater reactivity of the iodo substituent.

Research on the Heck modification of halo-indoles has shown that near-quantitative conversions can be achieved. nih.gov For instance, coupling of 5-iodo-indole with acrylic acid can proceed to over 99% conversion, even in the absence of a phosphine (B1218219) ligand when using microwave heating. nih.gov While the less reactive 5-bromo-indole requires a ligand like SPhos for comparable conversions, this differential reactivity underscores the ability to selectively functionalize the C2-iodo position of this compound first. nih.gov The resulting 5-bromo-2-vinyl-1H-indole can then be subjected to a second Heck reaction or other cross-coupling at the C5 position.

| Alkene Partner | Catalyst System | Base | Solvent | Conditions | Product | Yield (%) | Reference |

| Acrylic Acid | Na₂PdCl₄ | Na₂CO₃ | CH₃CN/H₂O | Microwave, 80°C, 1h | (E)-3-(5-Bromo-1H-indol-2-yl)acrylic acid | High (based on iodo-indole reactivity) | nih.gov |

| Styrene Derivatives | Na₂PdCl₄ / SPhos | Na₂CO₃ | CH₃CN/H₂O | Microwave, 80°C, 1h | 5-Bromo-2-styryl-1H-indole | Quantitative (based on bromo-indole reactivity with ligand) | nih.gov |

This table presents illustrative data based on the reactivity of mono-haloindoles to demonstrate the principles of selective Heck reactions.

Beyond the Suzuki, Sonogashira, and Heck reactions, other transition-metal-catalyzed couplings can be applied to this compound. These reactions, including Negishi, Stille, and Buchwald-Hartwig aminations, further expand the synthetic possibilities. researchgate.net The established reactivity hierarchy (C-I > C-Br) generally holds for these transformations as well, allowing for predictable, site-selective functionalization.

For example, the Negishi reaction, which couples an organohalide with an organozinc reagent, provides a mild method for forming C(sp³)-C(sp²) bonds. This could be used to introduce alkyl groups at the C2 position of this compound. The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of amines or anilines. The ability to perform these reactions sequentially—first at the C2-iodo position and then at the C5-bromo site—makes this compound a versatile platform for creating diverse molecular architectures.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be activated by at least one strong electron-withdrawing group positioned ortho or para to a good leaving group. youtube.comyoutube.com The indole ring system is inherently electron-rich, which makes it generally unreactive towards nucleophilic attack.

For this compound, the halogen substituents are not sufficiently electron-withdrawing to facilitate a classical SNAr reaction under standard conditions. The reaction mechanism generally proceeds via an addition-elimination pathway, forming a negatively charged Meisenheimer complex intermediate. youtube.com The stability of this intermediate is crucial, and it is greatly enhanced by electron-withdrawing groups that can delocalize the negative charge. youtube.com Without such groups, the energy barrier to form this intermediate is prohibitively high. While some SNAr reactions on halo-aza-aromatics are known, their application to simple haloindoles is not common. nih.gov For a reaction to proceed on this compound, it would likely require harsh conditions or the use of very strong nucleophiles and bases, which could lead to competing side reactions.

Electrophilic Aromatic Substitution Reactions on the Indole Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of the electron-rich indole nucleus. wikipedia.org The reaction typically proceeds via attack of an electrophile on the aromatic system, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The C3 position of the indole ring is the most nucleophilic and is the preferred site for electrophilic attack.

In this compound, the existing substituents influence the regioselectivity of further electrophilic substitutions. The iodine atom at C2 sterically hinders attack at C3 to some extent and electronically deactivates the ring through its inductive effect. The bromine atom at C5 is also deactivating via induction but is an ortho-, para- director due to resonance effects. The primary directing influence for an incoming electrophile remains the indole nitrogen, which strongly directs to the C3 position. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C3 position, provided the electrophile is reactive enough to overcome the inductive deactivation from the two halogen atoms. Reactions such as halogenation, nitration, or Friedel-Crafts acylation would likely yield the corresponding 3-substituted-5-bromo-2-iodo-1H-indole. Iodination of substituted indoles has been achieved using various reagents, highlighting the feasibility of introducing additional functional groups onto the core. researchgate.net

Derivatization at the N1-Position of this compound

The nitrogen atom of the indole ring is a key site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the electronic properties and biological activity of the molecule. Common derivatization reactions at the N1-position include N-alkylation and N-arylation.

N-alkylation of indoles is a fundamental transformation that can be achieved under various conditions. For this compound, the N-H proton can be deprotonated with a suitable base to form a nucleophilic indolide anion, which then reacts with an alkylating agent. The choice of base and reaction conditions is crucial to avoid competing side reactions.

A general and efficient method for the N-alkylation of indoles involves the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. This method is applicable to a wide range of indoles, and it is anticipated that this compound would react similarly. The electron-withdrawing nature of the bromo and iodo substituents would increase the acidity of the N-H proton, potentially facilitating its deprotonation.

Table 1: Representative Conditions for N-Alkylation of Indole Derivatives

| Alkylating Agent | Base | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| Benzyl Bromide | NaH | DMF | Room Temp. | N-Benzylindole | youtube.com |

| Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | Reflux | N-Ethoxycarbonylmethylindole | researchgate.net |

| Methyl Iodide | KOH | DMSO | Room Temp. | N-Methylindole | General Knowledge |

Note: This table presents general conditions for N-alkylation of indoles, which are expected to be applicable to this compound.

The introduction of an aryl group at the N1-position is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These methods have been successfully applied to a variety of substituted indoles.

For instance, the palladium-catalyzed N-arylation of indoles with aryl halides is a powerful tool for the synthesis of N-arylindoles. organic-chemistry.orgnih.gov The use of bulky, electron-rich phosphine ligands is often essential for achieving high yields. organic-chemistry.orgnih.gov Copper-catalyzed N-arylation, a more traditional approach, also remains a viable option, particularly with aryl iodides. It is expected that this compound would undergo N-arylation under similar catalytic conditions.

Table 2: Catalytic Systems for N-Arylation of Indoles

| Catalyst | Ligand | Base | Solvent | Aryl Halide | Product | Reference |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | Aryl Bromide | N-Arylindole | organic-chemistry.org |

| CuI | 1,10-Phenanthroline | K₃PO₄ | DMF | Aryl Iodide | N-Arylindole | acs.org |

| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | Aryl Chloride | N-Arylindole | organic-chemistry.org |

Note: This table showcases common catalytic systems for N-arylation of indoles, which could be adapted for this compound.

Functionalization at C3 and Other Unsubstituted Positions

The C3 position of the indole ring is the most nucleophilic carbon and is therefore a primary site for electrophilic substitution and other functionalization reactions. The C2 position of this compound is already substituted with an iodine atom, which can participate in cross-coupling reactions. The benzene (B151609) portion of the indole ring also contains unsubstituted positions that could potentially be functionalized, although this is generally more challenging.

Direct C3-alkylation of indoles can be achieved with various alkylating agents under acidic or metal-catalyzed conditions. For example, the reaction of indoles with alcohols in the presence of a catalytic amount of iodine has been shown to be an effective method for C3-benzylation. acs.org Another approach involves the use of Lewis acids like BF₃-OEt₂ to promote the alkylation of indoles with maleimides. nih.gov Given the high reactivity of the C3 position, this compound is expected to readily undergo such alkylation reactions.

Table 3: Methods for C3-Alkylation of Indoles

| Alkylating Agent | Catalyst/Reagent | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| Diphenylmethanol | I₂ | Toluene | 40 °C | 3-Benzhydrylindole | acs.org |

| N-Phenylmaleimide | BF₃-OEt₂ | CH₂Cl₂ | Room Temp. | 3-(1-Phenyl-2,5-dioxopyrrolidin-3-yl)indole | nih.gov |

| Benzaldehyde | In(OTf)₃ | CH₃CN | Room Temp. | 3-(Hydroxy(phenyl)methyl)indole | General Knowledge |

Note: This table provides examples of C3-alkylation methods for indoles, which are likely applicable to this compound.

The introduction of an aryl group at the C3 position is a valuable transformation in medicinal chemistry. This can be accomplished through transition metal-free methods or, more commonly, through palladium-catalyzed cross-coupling reactions. A transition metal-free approach involves the reaction of indoles with aryl halides in the presence of a strong base like potassium tert-butoxide. nih.gov Palladium-catalyzed direct C3-arylation of free (N-H) indoles has also been developed, offering a more selective route. researchgate.net

Cycloaddition Reactions Involving the Indole Moiety

The indole nucleus can participate in cycloaddition reactions, acting as either a diene or a dienophile, although the aromaticity of the indole ring often makes these reactions challenging. The dearomatization of the indole core is a key step in such transformations.

Furthermore, indoles can act as dienophiles in Diels-Alder reactions, particularly with electron-deficient dienes. The electron-withdrawing substituents on the benzene ring of this compound might influence its reactivity in such cycloadditions.

Spectroscopic Characterization Methodologies for 5 Bromo 2 Iodo 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For 5-bromo-2-iodo-1H-indole, the position and substitution pattern of the halogen atoms on the indole (B1671886) ring lead to a distinct set of signals.

In the ¹H NMR spectrum, the indole N-H proton typically appears as a broad singlet at a downfield chemical shift, often above δ 8.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The protons on the benzene (B151609) portion of the indole ring (H-4, H-6, and H-7) exhibit characteristic splitting patterns and chemical shifts influenced by the bromine at the C-5 position. The proton at C-4 would likely appear as a doublet, coupled to H-6. The H-6 proton would be a doublet of doublets, coupled to both H-4 and H-7. The H-7 proton would also be a doublet. The C-3 proton, being adjacent to the iodine-substituted C-2, would appear as a singlet in a region typical for indole C-3 protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on known substituent effects on the indole ring.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | > 8.0 | br s |

| H-3 | ~6.7-7.0 | s |

| H-4 | ~7.5-7.7 | d |

| H-6 | ~7.2-7.4 | dd |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on known substituent effects and heavy atom effects.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~75-85 |

| C-3 | ~105-110 |

| C-3a | ~130-135 |

| C-4 | ~123-126 |

| C-5 | ~114-117 |

| C-6 | ~125-128 |

| C-7 | ~112-115 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands that confirm the integrity of the indole scaffold.

The most prominent feature is typically the N-H stretching vibration, which appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The exact position and shape of this peak can be influenced by hydrogen bonding. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). The spectrum would also display characteristic absorptions for the C=C stretching vibrations of the aromatic and pyrrole (B145914) rings within the 1600-1450 cm⁻¹ region. The C-Br and C-I stretching vibrations occur in the fingerprint region of the spectrum, typically below 700 cm⁻¹, but can be difficult to assign definitively without comparative analysis.

Table 3: Characteristic IR Absorption Bands for this compound Data is based on typical values for substituted indoles.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300-3500 | Medium-Sharp |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| C=C Ring Stretch | 1450-1600 | Medium-Strong |

| C-N Stretch | 1200-1350 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as structural insights derived from its fragmentation patterns. For this compound (C₈H₅BrIN), high-resolution mass spectrometry (HRMS) would be used to confirm its exact molecular weight (320.8650 g/mol ).

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic ¹²⁷I). This results in a distinctive [M]⁺ and [M+2]⁺ peak cluster.

The fragmentation of halogenated indoles under electron ionization (EI) often involves the sequential loss of the halogen atoms. A primary fragmentation pathway for this compound would likely be the loss of an iodine radical (·I, 127 Da) to form a stable cation. Subsequent fragmentation could involve the loss of a bromine radical (·Br, 79/81 Da) or the cleavage of the indole ring structure.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion | Description |

|---|---|---|

| 321/323 | [C₈H₅⁷⁹BrIN]⁺ / [C₈H₅⁸¹BrIN]⁺ | Molecular Ion Peak Cluster |

| 194/196 | [M - I]⁺ | Loss of Iodine radical |

| 115 | [M - I - Br]⁺ | Loss of Iodine and Bromine radicals |

Advanced Spectroscopic Techniques in the Analysis of Halogenated Indoles

While ¹H NMR, ¹³C NMR, IR, and MS provide fundamental structural information, the complexity of substituted indoles often necessitates the use of more advanced spectroscopic techniques for complete and unambiguous characterization.

Two-dimensional (2D) NMR experiments are particularly powerful. For instance:

COSY (Correlation Spectroscopy) is used to establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and piecing together the molecular framework.

For crystalline derivatives, single-crystal X-ray diffraction provides the ultimate structural proof, offering precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. This technique is especially useful for confirming the regiochemistry of halogen substitution and understanding intermolecular interactions like hydrogen bonding. These advanced methods, when used in concert, provide a comprehensive and irrefutable characterization of complex molecules like this compound and its derivatives. syncsci.com

Theoretical and Computational Investigations of 5 Bromo 2 Iodo 1h Indole

Density Functional Theory (DFT) Studies for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for calculating the equilibrium geometries and electronic properties of molecules like 5-bromo-2-iodo-1H-indole. niscpr.res.in DFT methods are employed to determine the molecule's ground-state energy, electron density distribution, and molecular orbitals, which are fundamental to understanding its chemical nature. researchgate.netuit.no

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com The energy and distribution of these orbitals are key indicators of a molecule's reactivity. researchgate.net

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of electronegative bromine and iodine atoms is expected to influence the energies of these frontier orbitals, thereby modulating its reactivity profile.

Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.85 | Indicates electron-donating ability; involved in reactions with electrophiles. |

| LUMO | -1.20 | Indicates electron-accepting ability; involved in reactions with nucleophiles. |

| Energy Gap (ΔE) | 4.65 | Correlates with chemical stability and reactivity. A larger gap implies greater stability. |

Note: The values presented are hypothetical and serve to illustrate the concepts of FMO analysis. Actual values would be obtained from specific DFT calculations.

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction obtained from a DFT calculation. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons, offering a clear picture of the Lewis structure. wikipedia.orgmpg.de

For this compound, NBO analysis would elucidate several key features:

Bonding and Hybridization: It would describe the hybridization of each atom and the nature of the sigma (σ) and pi (π) bonds within the indole (B1671886) ring and the carbon-halogen bonds.

Charge Distribution: NBO analysis calculates the natural atomic charges, revealing the electron distribution across the molecule. The electronegativity of bromine and iodine would lead to a significant partial positive charge on the attached carbon atoms (C2 and C5) and partial negative charges on the halogen atoms themselves.

Mechanistic Pathways of Reactions Involving this compound

The substitution pattern of this compound makes it a versatile substrate for various chemical reactions, particularly transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond at the C2 position is significantly weaker and more reactive than the carbon-bromine bond at the C5 position. This difference in reactivity allows for selective functionalization.

Computational modeling can be used to investigate the mechanistic pathways of these reactions. For example, in a palladium-catalyzed Suzuki coupling at the C2 position, DFT calculations can map out the entire catalytic cycle:

Oxidative Addition: The initial and often rate-determining step where the palladium(0) catalyst inserts into the C-I bond.

Transmetalation: The transfer of an organic group from an organoboron reagent to the palladium center.

Reductive Elimination: The final step where the new C-C bond is formed, and the palladium(0) catalyst is regenerated.

These studies can determine the activation energies for each step, identify transition states, and explain the chemo- and regioselectivity observed experimentally. researchgate.net

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling extends beyond FMO analysis to provide a more nuanced prediction of reactivity. By calculating the molecular electrostatic potential (MEP), one can visualize the charge distribution on the molecule's surface. nih.gov The MEP map uses a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions.

For this compound, an MEP map would likely show:

Negative Potential: Concentrated around the electronegative nitrogen, bromine, and iodine atoms, indicating sites susceptible to electrophilic attack.

Positive Potential: Located around the hydrogen atom attached to the nitrogen (the N-H group), making it a potential hydrogen bond donor.

Furthermore, Fukui functions can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack with greater precision. These computational tools are invaluable for predicting how the molecule will behave in a chemical reaction, guiding the design of new synthetic methodologies.

Conformational Analysis and Molecular Dynamics Simulations

While the indole ring is largely planar, conformational analysis can provide insights into the molecule's three-dimensional structure and flexibility. researchgate.net DFT calculations can determine the lowest energy conformation. For this compound, the molecule is expected to be essentially planar.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal:

Vibrational Modes: The characteristic vibrations of different bonds, such as the C-Br and C-I stretches.

Solvent Effects: How the molecule interacts with solvent molecules and how this affects its conformation and reactivity.

These simulations provide a bridge between the static picture from DFT calculations and the dynamic reality of molecules in solution.

Applications of 5 Bromo 2 Iodo 1h Indole As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

The indole (B1671886) nucleus is a privileged structure found in a vast array of biologically active compounds. nih.gov As a functionalized building block, 5-bromo-2-iodo-1H-indole provides a robust platform for elaborating upon this core structure to generate molecules of significant complexity and value.

Indole alkaloids represent a large and structurally diverse class of natural products, many of which possess potent biological activities. researchgate.net The synthesis of these complex molecules often requires intermediates that allow for the stepwise introduction of various substituents. This compound is an ideal precursor for such strategies. For instance, in the synthesis of indole phytoalexins—a class of antimicrobial compounds produced by plants—a 5-bromoindole (B119039) core is often a key starting point. beilstein-archives.org The bromination of many natural compounds is associated with increased biological activity. beilstein-archives.org

The synthetic utility of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is generally more reactive in palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Sonogashira couplings) than the C-Br bond. This allows for a selective reaction at the C-2 position while leaving the C-5 position intact for a subsequent, different coupling reaction. This sequential functionalization is critical for building the intricate frameworks of natural products like marine alkaloids or complex phytoalexins such as 5-bromobrassinin. beilstein-archives.orgresearchgate.net

The indole scaffold is a cornerstone in medicinal chemistry, appearing in drugs for a wide range of diseases, including cancer, HIV, and neurological disorders. nih.govmdpi.comnih.gov Halogenated indoles, particularly 5-bromoindole derivatives, are recognized as important pharmaceutical intermediates for creating new therapeutic agents. jennysynth.comgoogle.com The synthesis of diverse indole-containing compounds is of great interest due to their role as building blocks for bioactive molecules. mdpi.com

This compound serves as a versatile precursor for generating libraries of novel compounds for drug discovery. mdpi.com By leveraging the two reactive halogen sites, medicinal chemists can systematically introduce a wide variety of molecular fragments. For example, a Suzuki coupling at the C-2 position could introduce an aryl or heteroaryl group, while a subsequent Buchwald-Hartwig amination at the C-5 position could add a crucial amine-containing side chain. This modular approach facilitates the exploration of the structure-activity relationship (SAR) to optimize the pharmacological properties of a lead compound. Derivatives of 5-bromoindole-2-carboxylic acid, a closely related structure, have been synthesized and investigated as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov

| Target Bioactive Scaffold | Role of this compound | Potential Synthetic Transformation | Therapeutic Area |

|---|---|---|---|

| 2-Aryl-5-amino-indoles | Di-functionalized starting material | 1. Suzuki coupling at C-2 2. Buchwald-Hartwig amination at C-5 | Oncology, Neurology |

| 2-Alkynyl-5-aryl-indoles | Versatile building block | 1. Sonogashira coupling at C-2 2. Suzuki coupling at C-5 | Antiviral, Anti-inflammatory |

| Indole-based EGFR Inhibitors | Core scaffold for derivatization | Multi-step synthesis involving functionalization at C-2 and C-5 | Oncology nih.gov |

| 5-HT Receptor Agonists/Antagonists | Precursor for complex side chains | Sequential cross-coupling reactions to build required pharmacophores | Neurology, Psychiatry nih.gov |

Contributions to Advanced Materials Science

The unique electronic properties of the indole ring have made it an attractive component for advanced organic materials. researchgate.net As a monomer precursor, this compound offers a pathway to novel polymers with tailored electronic and physical properties.

Indole-based polymers have demonstrated properties like electroactivity and solid-state fluorescence, which are essential for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netrsc.org The synthesis of conjugated polymers, which form the active layers in these devices, often relies on the polymerization of di-halogenated aromatic monomers through reactions like Suzuki or Stille polycondensation.

This compound is a prime candidate for such polymerizations. The two halogen atoms can serve as the connection points to extend a polymer chain. For example, reacting it with a diboronic ester under Suzuki coupling conditions would create a conjugated polymer incorporating the indole unit into its backbone. The ability to functionalize the indole's nitrogen atom (N-1 position) prior to polymerization provides another layer of control, allowing for the fine-tuning of the resulting polymer's solubility, morphology, and electronic energy levels.

Beyond electronics, indole is being explored as a sustainable, bio-based aromatic unit for creating high-performance polymers like biopolyesters. nih.govrsc.org Indole-based polyesters have been shown to possess high glass transition temperatures (Tg) and good thermal stability. nih.govrsc.org

The di-functionality of this compound allows it to be incorporated as a specialty monomer in condensation polymerization. The halogen sites can be converted into other functional groups, such as carboxylic acids or alcohols, which can then participate in reactions to form polyesters or polyamides. This allows for the creation of polymers with the rigid and electronically rich indole core, potentially imparting enhanced thermal resistance, specific optical properties, or improved mechanical strength. rsc.org

| Polymer Type | Role of this compound | Polymerization Method | Potential Properties |

|---|---|---|---|

| Conjugated Indole-based Polymer | Di-halogenated monomer | Suzuki or Stille Polycondensation | Electroactivity, Fluorescence rsc.org |

| Indole-containing Polyester | Precursor to a di-acid or diol monomer | Bulk Polycondensation | High thermal stability, High Tg nih.govrsc.org |

| Cross-linked Polymer Network | Cross-linking agent precursor | Post-polymerization functionalization and cross-linking | Enhanced mechanical strength, Insolubility |

Development of Catalytic Systems and Ligands

In the field of catalysis, the performance of a metal catalyst is heavily dependent on the chemical structure of the ligands that coordinate to the metal center. Indole derivatives have been successfully used to prepare ligands for various catalytic applications. nih.govnih.gov For example, indole-based half-sandwich metal complexes have been synthesized and evaluated for their catalytic activity. mdpi.com

This compound serves as an excellent starting material for the synthesis of novel indole-based ligands. The C-2 and C-5 positions can be selectively functionalized to introduce atoms or groups capable of coordinating with transition metals, such as phosphorus (phosphines), nitrogen (pyridines), or sulfur moieties. For example, a Negishi coupling could be used to attach a phosphine-containing group at the C-2 position, and a separate reaction could modify the C-5 position. This allows for the creation of bidentate or polydentate ligands where the indole acts as a rigid scaffold. By systematically altering the substituents on the indole core, chemists can precisely tune the steric and electronic properties of the ligand, thereby optimizing the activity, selectivity, and stability of the final catalytic system. nih.gov

Future Directions in Synthetic Applications

The future synthetic applications of this compound are poised to expand, driven by the continuous demand for novel and complex molecular architectures in medicinal chemistry and materials science. nih.gov The indole nucleus is a privileged scaffold in numerous natural products and pharmaceuticals, and the ability to precisely decorate it with various functional groups is of paramount importance for modern drug discovery. nih.gov

Key future directions for the use of this versatile building block are likely to include:

Development of Novel Pharmaceutical Agents: The sequential functionalization of this compound will continue to be exploited for the generation of libraries of complex indole derivatives for high-throughput screening. The ability to introduce different pharmacophores at the C-2 and C-5 positions allows for the fine-tuning of biological activity and pharmacokinetic properties. nih.gov Recent advancements in understanding the structure-activity relationships of indole derivatives will guide the rational design of new therapeutic candidates for a range of diseases, including cancer and neurodegenerative disorders. nih.govnih.gov

Advanced Catalytic Methodologies: Research will likely focus on the development of more efficient, selective, and sustainable catalytic systems for the functionalization of dihaloindoles. This includes the use of earth-abundant metal catalysts as alternatives to palladium, as well as photocatalytic and electrocatalytic methods. Such advancements would provide more environmentally friendly and cost-effective routes to valuable indole derivatives.

Materials Science Applications: Functionalized indoles are being explored for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to systematically modify the electronic properties of the indole core by introducing different substituents at the C-2 and C-5 positions could lead to the development of new materials with tailored optoelectronic properties.

Conclusion and Future Perspectives in the Research of 5 Bromo 2 Iodo 1h Indole

Summary of Key Research Advances

While extensive, dedicated research literature on 5-bromo-2-iodo-1H-indole is not yet widespread, its primary advance lies in its existence and availability as a specialized chemical building block. The synthesis and commercial availability of this compound represent a significant step forward for synthetic chemists. It provides a ready-to-use intermediate designed for selective functionalization, capitalizing on the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.

The key value of this compound is the inherent orthogonality of its two halogen substituents. In transition-metal-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond. This allows for a predictable, stepwise approach to molecular elaboration: a reaction such as a Suzuki, Sonogashira, or Heck coupling can be performed selectively at the C-2 position (iodine), leaving the C-5 position (bromine) intact for a subsequent, different coupling reaction. This built-in selectivity is a crucial advance over substrates with identical halogens, where selective mono-functionalization can be challenging. The compound is recognized as a valuable building block in various chemical supplier catalogs. biosynth.comjennysynth.comjennysynth.comjennysynth.comsynquestlabs.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1572177-90-2 |

| Molecular Formula | C₈H₅BrIN |

| Molecular Weight | 321.94 g/mol |

| Appearance | Not specified (typically off-white to pale solid) |

Emerging Research Avenues and Challenges

The future research landscape for this compound is rich with potential, primarily centered on its application in synthetic and medicinal chemistry.

Emerging Research Avenues:

Sequential Cross-Coupling Reactions: The most promising avenue is the systematic exploration of sequential cross-coupling reactions. Researchers can utilize the reactivity difference to first perform a coupling at the C-2 iodo-position, followed by a second, distinct coupling at the C-5 bromo-position. This would allow for the efficient, controlled synthesis of complex 2,5-disubstituted indoles, which are prevalent motifs in biologically active molecules. researchgate.netmdpi.comresearchgate.net

Medicinal Chemistry and Drug Discovery: The indole (B1671886) nucleus is a well-established pharmacophore found in numerous pharmaceuticals. The 5-bromo substituent, in particular, is known to modulate the biological activity of compounds, sometimes leading to enhanced potency or altered selectivity. beilstein-archives.orgresearchgate.net Future research will likely involve using this compound as a starting material to generate libraries of novel compounds for screening against various biological targets, including protein kinases, G-protein coupled receptors, and enzymes implicated in cancer and neurodegenerative diseases. nbinno.com

Synthesis of Natural Product Analogs: Many marine alkaloids and other natural products feature a brominated indole core. This compound could serve as a versatile precursor for the synthesis of novel analogs of these natural products, potentially leading to derivatives with improved therapeutic properties.

Challenges:

Selectivity Control: While the C-I bond is generally more reactive, achieving perfect selectivity in cross-coupling reactions can be a challenge. Under certain conditions (e.g., highly active catalysts, elevated temperatures), competitive reaction at the C-Br bond or di-substitution can occur. A key challenge will be the fine-tuning of reaction conditions (catalyst, ligand, solvent, temperature) to ensure exclusive mono-functionalization at the C-2 position.

Scalability of Synthesis: While available, the synthesis of poly-halogenated indoles can be a multi-step and costly process. For any potential pharmaceutical application, the development of a cost-effective and scalable synthesis for this compound itself will be a critical hurdle to overcome.

Stability and Handling: Halogenated indoles, particularly iodo-indoles, can exhibit sensitivity to light and heat. Investigating the stability and optimal handling conditions for this compound will be important for its reliable use in complex synthetic sequences.

Table 2: Conceptual Scheme for Sequential Functionalization

| Step | Position | Reaction Type (Example) | Reagent (Example) | Resulting Structure |

|---|---|---|---|---|

| 1 | C-2 (Iodo) | Suzuki Coupling | Arylboronic Acid | 2-Aryl-5-bromo-1H-indole |

Potential Impact on Chemical Science and Related Disciplines

The availability and application of this compound stand to make a notable impact across several scientific domains.

Impact on Chemical Science: For synthetic organic chemistry, this compound is a valuable tool that facilitates the efficient construction of complex molecular architectures. It simplifies the strategic planning of syntheses targeting polysubstituted indoles, enabling chemists to build molecular complexity in a controlled and predictable manner. This contributes to the broader field of synthetic methodology by promoting the use of selective, sequential cross-coupling strategies.

Impact on Medicinal Chemistry: The ability to rapidly generate diverse 2,5-disubstituted indole derivatives has a direct impact on drug discovery. It allows medicinal chemists to perform detailed structure-activity relationship (SAR) studies by systematically varying the substituents at two different points on the indole scaffold. This can accelerate the identification and optimization of lead compounds for new therapeutics. The presence of a bromine atom can also enhance binding affinity or improve pharmacokinetic properties. beilstein-archives.org

Impact on Materials Science: Indole and its derivatives are known to be components of organic semiconductors, dyes, and other functional materials. The ability to introduce different electronic-donating or -withdrawing groups at the C-2 and C-5 positions could be used to tune the optoelectronic properties of new indole-based materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Q & A

Q. What are the established synthetic routes for 5-bromo-2-iodo-1H-indole?

The compound is typically synthesized via sequential halogenation. A high-yield (92%) method involves iodination of a bromoindole precursor, as demonstrated by the reaction yielding this compound (8b) using optimized halogenation conditions. Key steps include:

Q. How is NMR spectroscopy applied to confirm the structure of this compound?

NMR and NMR are critical for verifying substitution patterns. For example:

- Chemical shifts : The NH proton appears as a broad singlet at δ 11.9, while aromatic protons show distinct coupling patterns (e.g., δ 7.65 for the iodine-adjacent proton) .

- Carbon assignments : Heavy atoms (Br, I) deshield adjacent carbons, aiding in positional confirmation. Cross-validation with literature data (e.g., δ 121.9–135.5 ppm for indole carbons) is essential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve halogenation yields?

Key factors include:

- Catalyst selection : Use of CuI or Pd-based catalysts for regioselective iodination .

- Solvent system : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions .

- Workup : Extraction with ethyl acetate and water, followed by flash chromatography, improves purity .

Q. What post-synthetic functionalization strategies are effective for this compound?

The compound serves as a versatile intermediate:

- Cross-coupling reactions : Suzuki-Miyaura coupling for aryl group introduction at the iodine position .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties (e.g., as in 5-bromo-3-triazolo-indole derivatives) .

- N-alkylation : NaH/DMSO-mediated alkylation with propargyl or benzyl groups .

Q. How should researchers resolve contradictions in spectral or crystallographic data?

- Multi-technique validation : Combine NMR, HRMS, and X-ray crystallography. For example, SHELXL refinement (via OLEX2) can resolve ambiguities in bond lengths/angles .

- Literature benchmarking : Compare observed NMR shifts (e.g., δ 7.65 in DMSO-) with reported values to identify outliers .

- Error analysis : Assess crystallographic residuals (e.g., R factor < 0.05) to ensure structural accuracy .

Q. Which crystallographic tools are recommended for structural elucidation of indole derivatives?

- SHELX suite : SHELXL for refinement (supports twinning and high-resolution data) and SHELXD for phase problem solutions .

- OLEX2 : Integrates structure solution, refinement, and visualization, with automated bond-length/angle analysis .

- Database cross-referencing : Use CCDC entries (e.g., CCDC-2191474) to validate new structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.